5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Overview
Description
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropoxymethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a type of organoboron compound. It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Its use in sm cross-coupling reactions suggests it plays a crucial role in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid typically involves the reaction of 5-fluoro-2-(isopropoxymethyl)phenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- Phenylboronic acid
- 2-Methoxy-5-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid offers unique advantages due to the presence of the isopropoxymethyl group, which enhances its reactivity and selectivity in various chemical reactions. Additionally, the fluoro group provides increased stability and resistance to degradation under harsh conditions .
Properties
IUPAC Name |
[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKVOYZVOGHDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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